Cypellogin C

Description

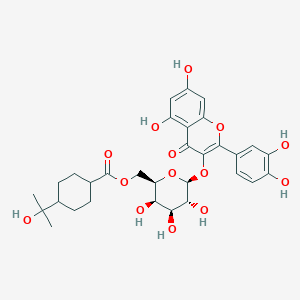

Based on nomenclature patterns and structural analogs (e.g., Cypellogin A and B), it is presumed to belong to the flavonoid or phloroglucinol-derived class, commonly isolated from Eucalyptus species. Cypellogins A and B, its closest analogs, share the molecular formula C₃₁H₃₄O₁₄ (MW: 630.61) and are derived from Eucalyptus leaves .

Properties

Molecular Formula |

C31H36O14 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C31H36O14/c1-31(2,41)15-6-3-13(4-7-15)29(40)42-12-21-23(36)25(38)26(39)30(44-21)45-28-24(37)22-19(35)10-16(32)11-20(22)43-27(28)14-5-8-17(33)18(34)9-14/h5,8-11,13,15,21,23,25-26,30,32-36,38-39,41H,3-4,6-7,12H2,1-2H3/t13?,15?,21-,23+,25+,26-,30+/m1/s1 |

InChI Key |

JZWMWNFZJXHMLJ-HBAAEAASSA-N |

Isomeric SMILES |

CC(C)(C1CCC(CC1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

CC(C)(C1CCC(CC1)C(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Synonyms |

cypellogin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Structural Complexity: Cypellogins A/B are larger than common flavonoids (e.g., quercetin derivatives) and sesquiterpenes (e.g., cynaropicrin), suggesting diverse bioactivity .

- Stereochemical Variation : Cypellogin A and B differ in optical rotation (refractive indices: -7° vs. +4°), indicating distinct stereochemistry despite identical formulas .

- Source Specificity : Unlike Cynatroside B (hawthorn roots) or Cynaropicrin (artichoke), Cypellogins are uniquely associated with Eucalyptus .

Pharmacological Activities

Functional Insights :

- Anti-Inflammatory Potential: Cynaropicrin’s TNF-α inhibition surpasses Cypellogins’ reported effects, likely due to its sesquiterpene lactone moiety .

- Antioxidant vs. Antitumor: Quercetin derivatives exhibit antioxidant synergy, whereas Cypellogins’ phloroglucinol core may enhance cytotoxicity .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural identity and purity of Cypellogin C?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation and high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity. For novel compounds, mass spectrometry (HR-ESI-MS) is critical to confirm molecular formulas. Cross-reference with analogs like Cypellogin A/B (C₃₁H₃₄O₁₄) for comparative analysis . Experimental protocols must adhere to reproducibility standards, including detailed solvent systems and instrument calibration .

Q. How can researchers design initial pharmacological assays to evaluate this compound's bioactivity?

- Methodological Answer : Begin with in vitro models such as RAW264.7 macrophages for anti-inflammatory activity (e.g., TNF-α inhibition assays, IC₅₀ determination) and cytotoxicity screening using MTT assays. For neuroactivity, consider acetylcholinesterase (AChE) inhibition assays, as seen in related compounds like Cynatroside B (IC₅₀: 3.6 μmol/L) . Ensure dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to establish significance thresholds .

Q. What strategies ensure rigorous literature review processes for identifying gaps in this compound research?

- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or PCC (Population, Concept, Context) to define search terms (e.g., "this compound AND biosynthesis," "Cypellogin derivatives AND bioactivity"). Prioritize peer-reviewed databases (PubMed, Web of Science) and avoid unreliable sources like BenchChem . Document exclusion criteria to address publication bias .

Advanced Research Questions

Q. How can contradictory data on this compound's mechanism of action be resolved in preclinical studies?

- Methodological Answer : Employ orthogonal validation methods:

- In silico docking studies to predict target binding (e.g., molecular dynamics simulations).

- Knockout cell lines or CRISPR-Cas9 models to confirm pathway involvement.

- Meta-analysis of existing datasets to identify confounding variables (e.g., solvent effects, cell line variability). Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental designs optimize the isolation yield of this compound from natural sources?

- Methodological Answer : Use response surface methodology (RSM) to model extraction parameters (solvent polarity, temperature, pH). Compare maceration vs. ultrasound-assisted extraction. For plant sources (e.g., Eucalyptus leaves, as with Cypellogin A/B), include phytochemical profiling to identify co-extracted inhibitors . Publish detailed protocols in supplementary materials for reproducibility .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) and metabolite profiling. Use disease-specific animal models (e.g., LPS-induced inflammation in mice) with biomarker validation (e.g., serum cytokines). Apply Hill slope analysis to compare potency shifts and adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.